1-(Aminomethyl)cyclopentanecarbonitrile hydrochloride
CAS No.: 1909317-09-4
Cat. No.: VC4643673
Molecular Formula: C7H13ClN2
Molecular Weight: 160.65
* For research use only. Not for human or veterinary use.

CAS No. | 1909317-09-4 |
---|---|
Molecular Formula | C7H13ClN2 |
Molecular Weight | 160.65 |
IUPAC Name | 1-(aminomethyl)cyclopentane-1-carbonitrile;hydrochloride |
Standard InChI | InChI=1S/C7H12N2.ClH/c8-5-7(6-9)3-1-2-4-7;/h1-5,8H2;1H |
Standard InChI Key | VUPSPHLEIRVERM-UHFFFAOYSA-N |
SMILES | C1CCC(C1)(CN)C#N.Cl |
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, 1-(aminomethyl)cyclopentane-1-carbonitrile hydrochloride, reflects its bicyclic structure:
-
A cyclopentane ring with a nitrile () group at position 1.
-
An aminomethyl () substituent at the same carbon, protonated as a hydrochloride salt.
The hydrochloride salt improves solubility in polar solvents, making it suitable for reactions in aqueous or alcoholic media .
Key Physicochemical Parameters
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 160.65 g/mol | |
SMILES | C1CCC(C1)(CN)C#N.Cl | |
InChI Key | VUPSPHLEIRVERM-UHFFFAOYSA-N | |
Solubility | Not fully characterized |
The compound’s density and melting point remain understudied, though its structural analogs (e.g., 1-aminocyclopentane carbonitrile) exhibit densities near 1.02 g/cm³ .
Synthesis and Preparation
Nucleophilic Substitution Pathways
A common route involves reacting 1-aminocyclopentanecarbonitrile with hydrochloric acid. For example:
-
Aminomethylation: Cyclopentanone is treated with sodium cyanide and ammonium chloride in methanol to form 1-aminocyclopentane carbonitrile .
-
Salt Formation: The free base is protonated using HCl in methanol or dichloromethane, yielding the hydrochloride salt .
Reductive Amination
Alternative methods employ reductive amination of cyclopentanecarbonitrile derivatives. For instance:
-
Catalytic Hydrogenation: Cyclopentanone oxime is reduced under hydrogen gas with a palladium catalyst, followed by HCl treatment .
Industrial-Scale Production
Large-scale synthesis optimizes yield and purity using continuous flow reactors. Key steps include:
-
Temperature Control: Maintaining reactions at 5–10°C during HCl addition to prevent side reactions .
-
Purification: Solvent evaporation and recrystallization from dichloromethane or ethanol .
Applications in Pharmaceutical and Chemical Research
Intermediate in Drug Synthesis
The compound serves as a precursor for Apatinib-d8 Hydrochloride, a deuterated analog of the tyrosine kinase inhibitor Apatinib. This application leverages its nitrile group for further functionalization .
Dual Inhibitor Development
Recent studies highlight its role in synthesizing dual autophagy and REV-ERB inhibitors (e.g., ARN5187), which disrupt lysosomal function and enhance cancer cell death .
Material Science
The nitrile moiety enables participation in:
-
Cycloaddition Reactions: Forming heterocyclic compounds for polymer synthesis.
-
Coordination Chemistry: Acting as a ligand in metal-organic frameworks (MOFs) .
Hazard Statement | Precautionary Measure | Source |
---|---|---|
H302 (Harmful if swallowed) | Avoid ingestion; use PPE | |
H315 (Skin irritation) | Wear gloves and lab coat | |
H319 (Eye irritation) | Use safety goggles |
Comparative Analysis with Structural Analogs
1-(4-Aminophenyl)cyclopentanecarbonitrile
1-Aminocyclopentane Carbonitrile
The free base (CAS 49830-37-7) lacks the hydrochloride salt, reducing its solubility but increasing volatility (boiling point: 217°C) .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume